Cas no 931409-70-0 ((S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate)

(S)-tert-Butyl 3-phenoxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability, facilitating handling and storage while enabling selective deprotection under mild acidic conditions. The (S)-configuration ensures stereochemical precision, making it valuable for asymmetric synthesis. Its phenoxy substituent provides a functional handle for further derivatization, broadening its utility in constructing complex molecules. This compound is particularly useful in medicinal chemistry for the development of bioactive compounds, including enzyme inhibitors and receptor modulators. High purity and well-defined stereochemistry make it a reliable choice for research applications requiring precise structural control.
(S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate structure
931409-70-0 structure
Product Name:(S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate
CAS No:931409-70-0
MF:C15H21NO3
MW:263.332144498825
CID:5744607
PubChem ID:69333485
Update Time:2025-11-02

(S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 931409-70-0
    • AB10248
    • tert-Butyl (3S)-3-phenoxypyrrolidine-1-carboxylate
    • MFCD28004708
    • (S)-Tert-Butyl 3-phenoxypyrrolidine-1-carboxylate
    • (S)-t-Butyl 3-phenoxypyrrolidine-1-carboxylate
    • (S)-Tert-Butyl3-phenoxypyrrolidine-1-carboxylate
    • SCHEMBL5153452
    • OCZCCXARUXEYGO-ZDUSSCGKSA-N
    • 1-Pyrrolidinecarboxylic acid, 3-phenoxy-, 1,1-dimethylethyl ester, (3S)-
    • (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate
    • Inchi: 1S/C15H21NO3/c1-15(2,3)19-14(17)16-10-9-13(11-16)18-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1
    • InChI Key: OCZCCXARUXEYGO-ZDUSSCGKSA-N
    • SMILES: O(C1C=CC=CC=1)[C@@H]1CN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 263.15214353g/mol
  • Monoisotopic Mass: 263.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 38.8Ų

Experimental Properties

  • Density: 1.113±0.06 g/cm3(Predicted)
  • Boiling Point: 358.0±35.0 °C(Predicted)
  • pka: -3.00±0.40(Predicted)

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(S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:931409-70-0)(S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate
Order Number:A1231646
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:39
Price ($):619
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(S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate Related Literature

Additional information on (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate

Comprehensive Guide to (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate (CAS No. 931409-70-0): Properties, Applications, and Market Insights

(S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate (CAS No. 931409-70-0) is a chiral organic compound widely used in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of pyrrolidine derivatives, which are known for their versatility in drug discovery and material science. With the increasing demand for enantiomerically pure compounds in the pharmaceutical industry, (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate has gained significant attention due to its unique structural features and potential applications.

The molecular structure of (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate includes a pyrrolidine ring substituted with a phenoxy group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This configuration makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of chiral catalysts and pharmaceutical ingredients. Researchers often search for "CAS 931409-70-0 suppliers" or "(S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate synthesis" to explore its commercial availability and synthetic routes.

One of the key applications of (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate is in asymmetric synthesis, where it serves as a building block for enantioselective reactions. Its chiral center allows for the creation of optically active compounds, which are crucial in the production of drugs with higher efficacy and fewer side effects. The compound's stability under various reaction conditions makes it a preferred choice for chemists working on peptide mimetics and small molecule therapeutics.

In recent years, the demand for (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate has surged due to its role in the development of CNS-targeting drugs and GPCR modulators. These areas are currently hot topics in pharmaceutical research, as evidenced by frequent searches for "chiral pyrrolidine derivatives in drug discovery" and "Boc-protected pyrrolidines applications." The compound's ability to interact with biological targets selectively has made it a valuable tool in medicinal chemistry.

The synthesis of (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate typically involves multi-step organic reactions, including asymmetric hydrogenation and Boc protection strategies. Researchers often optimize these processes to achieve high yields and enantiomeric purity, which are critical for industrial-scale production. Questions like "how to purify (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate" or "best solvents for pyrrolidine derivatives" reflect the practical challenges faced by chemists working with this compound.

From a market perspective, (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate is primarily supplied by specialized fine chemical manufacturers and custom synthesis providers. Its price and availability can vary depending on the scale of production and the level of purity required. The growing interest in green chemistry has also led to innovations in the sustainable synthesis of such compounds, addressing concerns about environmental impact and cost-efficiency.

In conclusion, (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate (CAS No. 931409-70-0) is a versatile and valuable compound in modern organic chemistry and pharmaceutical research. Its unique structural properties, combined with its applications in drug discovery and asymmetric synthesis, make it a subject of ongoing interest for researchers and industry professionals alike. As the demand for chiral intermediates continues to grow, this compound is likely to remain a key player in the development of next-generation therapeutics and specialty chemicals.

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Amadis Chemical Company Limited
(CAS:931409-70-0)(S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate
A1231646
Purity:99%
Quantity:1g
Price ($):619
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